molecular formula C9H20O2Si B2966930 2-(tert-Butyldimethylsiloxy)propanal CAS No. 104501-60-2

2-(tert-Butyldimethylsiloxy)propanal

Cat. No.: B2966930
CAS No.: 104501-60-2
M. Wt: 188.342
InChI Key: YMIIHJBTQLZXBV-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsiloxy)propanal, also known as TBDMSP, is a versatile organic compound with numerous scientific applications. It has a molecular weight of 188.34 . The IUPAC name for this compound is 2-{[tert-butyl(dimethyl)silyl]oxy}propanal .


Synthesis Analysis

The synthesis of this compound involves the reaction of sodium hydride with methyl ®-lactate in THF, followed by the addition of t-butylchlorodimethylsilane . The reaction mixture is stirred and the solvent is removed, leaving the crude product which is then purified by distillation .


Molecular Structure Analysis

The molecular formula of this compound is C9H20O2Si . The InChI code for this compound is 1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Synthesis of Nonracemic Compounds

2-(tert-Butyldimethylsiloxy)propanal is used in the generation of nonracemic compounds. For example, it was utilized in the synthesis of nonracemic 2‐(t‐Butyldimethylsiloxy)‐3‐butynyllithium from (S)‐Ethyl Lactate. This process involves various catalysts like platinum and palladium and is significant in waste disposal and the synthesis of compounds like E-1-(1-Heptenyl)-4-methoxybenzene (Marshall et al., 2005).

Application in Total Syntheses of Anti-HIV Agents

This compound has been applied in the total syntheses of both enantiomers of anti HIV-active 2′,3′-dideoxy-4′-thiocytidine. Its versatility as a carbon nucleophile and utilization in conjunction with enantiomers of glyceraldehyde acetonide highlights its potential in pharmaceutical synthesis, particularly in HIV treatment (Rassu et al., 1995).

Nucleophilic Addition for Natural Product Synthesis

This compound has been used in nucleophilic addition to butanal derivatives, demonstrating its utility in natural product synthesis. The process involves the Felkin-Anh transition state model and has led to the formal conversion of adducts into natural products like asperlin and olivose (Horie et al., 2010).

Polymerization Catalyst

It has found use in ethylene and propylene polymerizations over siloxy-substituted bis(indenyl) ansa-metallocenes. The compound forms a highly active catalyst precursor for α-olefins polymerization, indicating its significance in the field of polymer chemistry (Leino et al., 1997).

Synthesis of Statin Precursors

A novel approach using this compound for synthesizing statin side chain precursors was described. This method overcomes drawbacks associated with previous approaches and is suitable for industrial use, highlighting its utility in large-scale pharmaceutical production (Časar, 2008).

Enantioselective Synthesis

The compound's substituent effect on enantioselectivity was observed in certain synthetic processes. It enabled the concise and highly enantioselective total synthesis of biologically important substances, demonstrating its role in creating specific molecular configurations (Nemoto et al., 1994).

Safety and Hazards

This compound is highly flammable and may cause serious eye irritation . It may also cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIIHJBTQLZXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104501-60-2
Record name 2-[(tert-butyldimethylsilyl)oxy]propanal
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